3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
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Overview
Description
3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a propanone moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with piperazine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts like hydrochloric acid
Temperature: Room temperature to reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include:
Oxidation: 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one carboxylic acid
Reduction: 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-ol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: Inhibition of specific enzymes, altering metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
- 3-(4-Methylphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
- 3-(4-Methoxyphenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride
Uniqueness
3-(4-Fluorophenyl)-1-(piperazin-1-yl)propan-1-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-piperazin-1-ylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-12-4-1-11(2-5-12)3-6-13(17)16-9-7-15-8-10-16;/h1-2,4-5,15H,3,6-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJCWINKAZCTNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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